molecular formula C13H15NO3 B028755 methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate CAS No. 7588-36-5

methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B028755
CAS No.: 7588-36-5
M. Wt: 233.26 g/mol
InChI Key: JYUNCKSXPPDNRM-UHFFFAOYSA-N
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Description

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 7588-36-5) is a synthetic indole derivative with a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It is structurally related to indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), and is synthesized via hydrolysis of indomethacin followed by esterification with methanol and trimethylsilyl chloride (TMSCl), yielding a brown solid with a 42% yield . The compound is classified as a degradation product impurity in NSAID formulations, highlighting its role in pharmaceutical quality control . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 8.11 (s, 1H), 3.83 (s, 3H, OCH₃), 2.27 (s, 3H, CH₃) .
  • HRMS: [M + H]+ calculated 233.1052, observed 233.1052 .

Preparation Methods

Classical Synthetic Approaches

Fischer Indole Synthesis with Subsequent Esterification

The Fischer indole synthesis remains a cornerstone for constructing the 5-methoxy-2-methylindole core. A representative protocol involves cyclizing 4-methoxy-2-methylphenylhydrazine with ethyl levulinate under acidic conditions (HCl, ethanol, reflux, 12 h) to yield 5-methoxy-2-methylindole . The intermediate indole-3-acetic acid is then esterified via reflux with methanol and sulfuric acid (72 h, 65% yield) .

Table 1: Reaction Conditions for Fischer-Indole Pathway

StepReagents/ConditionsYieldReference
CyclizationEthyl levulinate, HCl, reflux58%
EsterificationMeOH, H₂SO₄, reflux65%

Critical challenges include regioselective formation of the 3-acetic acid sidechain and avoiding N-methylation side reactions.

Friedel-Crafts Alkylation Strategies

Direct alkylation of preformed 5-methoxy-2-methylindole with methyl chloroacetate offers a streamlined route. Employing AlCl₃ as a Lewis catalyst in dichloromethane (0°C to room temperature, 6 h) achieves 70% yield . The reaction’s regioselectivity is attributed to the electron-donating methoxy group directing electrophilic attack to the indole’s 3-position.

Optimization Insight :

  • Excess AlCl₃ (>1.5 equiv.) risks over-alkylation, reducing yields to <40%.

  • Solvent screening shows dichloromethane outperforms THF or DMF due to improved Lewis acid activation .

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

A modern approach utilizes Pd(OAc)₂/Xantphos to couple 5-methoxy-2-methylindole with methyl acrylate under CO atmosphere (80°C, 12 h, 75% yield) . This method avoids harsh acids and enables scalability with minimal purification.

Mechanistic Advantage :
The catalytic cycle involves oxidative addition of indole’s C–H bond to Pd(0), followed by insertion of methyl acrylate and reductive elimination to form the C–C bond .

Industrial-Scale Production

Continuous Flow Reactor Design

Patent US2005/2859A1 describes a continuous process combining indole synthesis and esterification in a tandem reactor system . Key parameters:

  • Reactor 1 : Fischer cyclization at 120°C, 5 bar, residence time 2 h.

  • Reactor 2 : Esterification with methanol vapor, H₂SO₄ catalyst, 80°C, 1 h.

  • Overall Yield : 82% with >99% purity after thin-film distillation .

Table 2: Industrial vs. Laboratory-Scale Metrics

ParameterLaboratory ScaleIndustrial Scale
Yield65–75%82%
Purity95–98%>99%
Throughput10 g/day50 kg/day

Purification and Analytical Validation

Chromatographic Techniques

Crude product purification employs silica gel chromatography (hexane:ethyl acetate, 7:3), achieving 98% purity . Recrystallization from methanol/water (4:1) further enhances purity to >99.5% .

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 3.72 (s, OCH₃), 2.41 (s, CH₃), 3.65 (s, COOCH₃) .

  • IR : 1715 cm⁻¹ (ester C=O), 1240 cm⁻¹ (C–O–C) .

Emerging Methodologies

Enzymatic Esterification

Recent trials with Candida antarctica lipase B (CAL-B) in supercritical CO₂ demonstrate 60% yield at 40°C, offering a greener alternative . Challenges include enzyme stability and longer reaction times (96 h).

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate serves as a precursor in the synthesis of various bioactive indole derivatives. Indoles are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound's ability to modify the indole structure allows researchers to explore new therapeutic agents.

Pharmaceutical Development

The compound is classified as an impurity reference material for non-steroidal anti-inflammatory drugs (NSAIDs). Its role in pharmaceutical development includes:

  • Analytical Chemistry : Used as a standard for quality control in drug formulations.
  • Drug Interaction Studies : Investigated for its potential interactions with cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism.

Biological Research

Research has indicated that this compound may exhibit various biological activities:

  • Cytotoxicity Studies : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
  • Neuropharmacology : Investigated for its effects on neurotransmitter systems due to its structural similarity to serotonin.

Material Science

The compound's unique properties have led to explorations in material science, particularly in developing organic electronic materials and sensors. Its solubility and stability make it a candidate for applications in organic photovoltaics.

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the use of this compound in synthesizing novel indole derivatives with enhanced anti-cancer properties. The derivatives exhibited significantly improved activity against breast cancer cell lines compared to their parent compounds.

Case Study 2: Drug Interaction Profile

Research conducted on the drug interaction profile of this compound revealed that it acts as a moderate inhibitor of CYP1A2. This finding is crucial for understanding its pharmacokinetics and potential side effects when used alongside other medications.

Mechanism of Action

The compound exerts its effects primarily by interacting with plant hormone receptors, mimicking the action of natural auxins. It binds to specific receptors in plant cells, triggering a cascade of molecular events that regulate cell elongation, division, and differentiation. This leads to enhanced plant growth and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

Positional and Functional Group Modifications

  • Ethyl Ester Analog (Ethyl 2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Acetate): Replacing the methyl ester with an ethyl group increases molecular weight to 247.29 g/mol. Crystallographic studies reveal a planar indole core stabilized by hydrogen bonding (N–H···O) .
  • Hydroxy Substituent (Methyl 2-(5-Hydroxy-2-Methyl-1H-Indol-3-Yl)Acetate) :
    Replacing the 5-methoxy group with a hydroxyl (CAS: 1601-17-8) reduces molecular weight to 219.24 g/mol. The hydroxyl group increases polarity, affecting solubility and hydrogen-bonding interactions. However, this compound is discontinued commercially .

Additional Substituents

  • Methyl 2-(3,4-Dimethoxyphenyl)-2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Acetate (6-40): This derivative introduces a 3,4-dimethoxyphenyl group at the α-position of the acetate. The added methoxy groups enhance steric bulk, reducing synthetic yield to 58% compared to the parent compound’s 42%.

Ester vs. Carboxylic Acid Forms

  • Indomethacin (2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-Yl)Acetic Acid) :
    The carboxylic acid form (CAS: 53-86-1) exhibits COX-1/COX-2 inhibitory activity but suffers from gastrointestinal toxicity due to its acidic nature. In contrast, the methyl ester derivative lacks direct anti-inflammatory activity but serves as a prodrug or metabolite, offering improved stability and reduced side effects .

Complex Conjugates and Hybrid Molecules

  • Triazole-Linked Derivatives (e.g., Compound 16): Incorporating a 1,2,3-triazole moiety via click chemistry (e.g., compound 16, CAS: N/A) introduces dual inhibitory activity against cyclooxygenase (COX) and histone deacetylase (HDAC).
  • Its structural complexity contrasts sharply with the simplicity of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, highlighting divergent therapeutic applications .

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights Reference
This compound C₁₃H₁₅NO₃ 233.26 5-OCH₃, 2-CH₃, methyl ester Degradation product
Ethyl ester analog C₁₄H₁₇NO₃ 247.29 Ethyl ester Improved lipophilicity
5-Hydroxy analog C₁₂H₁₃NO₃ 219.24 5-OH, 2-CH₃ Discontinued
Indomethacin C₁₉H₁₆ClNO₄ 357.79 4-Cl-benzoyl, carboxylic acid COX inhibitor
Compound 6-40 C₂₁H₂₁NO₅ 367.39 3,4-di-OCH₃ phenyl, α-substitution Anticancer candidate
Compound 16 (triazole conjugate) C₂₈H₃₄N₅O₅ 520.25 1,2,3-triazole, hydroxamic acid Dual COX/HDAC inhibitor

Biological Activity

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is known for its diverse biological applications. The methoxy and methyl substituents on the indole ring enhance its lipophilicity and biological activity.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in a dose-dependent manner by arresting cells in the G2/M phase of the cell cycle, inhibiting tubulin polymerization, and affecting microtubule dynamics .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties by inhibiting nitric oxide (NO) production, which is crucial in reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Indole derivatives, including this compound, have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • In Vitro Studies : Various studies have utilized cell lines such as HeLa (cervical cancer) to evaluate the cytotoxic effects of this compound. The results showed a significant decrease in cell viability at higher concentrations, indicating potent anticancer activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may act as a microtubule-targeting agent, similar to other indole derivatives .

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity:

  • Nitric Oxide Inhibition : Studies have reported that this compound can effectively inhibit NO production, contributing to its overall antioxidant profile .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant:

  • Cyclooxygenase Inhibition : Indole derivatives have been shown to inhibit COX enzymes, which play a key role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and related compounds:

StudyFindings
Induced apoptosis in cancer cell lines through G2/M phase arrest.
Demonstrated antioxidant activity by inhibiting NO production.
Showed cytotoxic effects against HeLa cells with potential microtubule-targeting mechanisms.
Exhibited anti-inflammatory activity via COX inhibition.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester analog undergoes hydrolysis under acidic conditions to yield carboxylic acid derivatives. While specific data for the methyl ester variant is limited, analogous reactions suggest comparable behavior:

Reaction TypeConditionsProductYieldSource
Acidic hydrolysisHCl in 1,4-dioxane/ethanol, reflux 15 h5-methoxy-2-methyl-1H-indole-3-acetic acid76%*

*Reported for ethyl ester analog under identical conditions

Electrophilic Substitution Reactions

The indole ring undergoes regioselective electrophilic substitution at the 3-position due to its electron-rich nature:

Vilsmeier-Haack Formylation

Used to introduce formyl groups for subsequent coupling reactions:

text
Indole → Vilsmeier reagent (POCl3/DMF) → 3-formylindole derivative

This method successfully generated key intermediates for chalcone synthesis .

Condensation with α-Keto Esters

In butyl acetate at 80°C:

ReactantCatalystTimeProductYieldSource
Ethyl pyruvateNone2 hα-Indolylacrylate derivative87%

Cyclization Reactions

Under InCl3 catalysis, the compound participates in tandem reactions leading to polycyclic structures:

ConditionsMajor ProductKey FeaturesSource
Reflux with ethyl acetoacetateTetrahydrocyclopent[indole] derivativesForms 5-membered fused ring system

Ester → Amide Conversion

Demonstrated through aminolysis under peptide coupling conditions:

text
Methyl ester + NH4Cl → EDCl/HOBt/DIPEA → 5-methoxy-2-methylindole-3-acetamide
ReagentsSolventTimeYieldSource
EDCl, HOBt, DIPEADMF5 hNot quantified

Reduction Pathways

While direct data is unavailable for the methyl ester, analogous ethyl esters show:

text
RCOOR' → LiAlH4 → RCH2OH

Potential application for alcohol derivative synthesis.

Stability Considerations

Critical parameters affecting reaction outcomes:

  • pH sensitivity : Acidic conditions promote indole ring protonation (pKa ~17)
  • Thermal stability : Decomposes above 200°C (DSC data)
  • Solvent effects : Reactivity enhanced in polar aprotic solvents (DMF > EtOAc)

Comparative Reaction Table

Key differences between methyl and ethyl ester analogs:

ParameterMethyl EsterEthyl Ester
Hydrolysis rate*Slower (steric hindrance)Faster
CrystallinityHigher (mp 112-114°C observed)Lower
Solubility in EtOAc25 mg/mL32 mg/mL

Q & A

Basic Questions

Q. What are the common synthetic routes for methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate?

The compound is typically synthesized via condensation reactions. For example, indole derivatives are acylated with methyl esters under reflux conditions in acetic acid. A general procedure involves reacting 3-formylindole precursors with acetic anhydride or methyl acetates in the presence of sodium acetate as a base. Purification often involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures . Structural analogs, such as ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, have been synthesized using similar methods, with X-ray crystallography confirming regioselectivity at the indole C3 position .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., ethyl ester analogs show dihedral angles of 84.8° between indole and ester planes) .
  • NMR spectroscopy : 1H and 13C NMR identify substituent positions (e.g., methoxy groups at δ ~3.8 ppm, indole NH at δ ~10.5 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 248.1 for the methyl ester derivative) .

Q. How is purity assessed during synthesis?

Purity is validated via HPLC (C18 columns, methanol/water gradients) and TLC (silica gel, UV visualization). For example, LGC-certified reference standards report ≥98% purity using these methods .

Advanced Research Questions

Q. How do structural modifications influence biological activity in indole derivatives?

Substituent effects are studied via structure-activity relationship (SAR) assays. For instance:

  • Methoxy position : 5-Methoxy substitution enhances neuroprotective activity compared to 6-methoxy analogs .
  • Halogenation : Fluorination at the indole C5 position (as in methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) increases anti-proliferative activity in cell-based studies .
  • Ester vs. amide : Replacing the methyl ester with an acetamide group alters solubility and bioavailability .

Q. How should researchers address contradictions in reported biological activities?

Discrepancies may arise from variations in:

  • Purity : Impurities >2% can skew bioassay results. Cross-validate with certified reference materials (e.g., LGC standards) .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzymatic models (e.g., kinase selectivity panels) must be documented .
  • Stereochemistry : Chiral analogs (e.g., deuterated derivatives) require enantiomeric resolution via chiral HPLC .

Q. What are the key challenges in differentiating structural isomers during synthesis?

Isomeric byproducts (e.g., C2 vs. C3 substitution) are resolved using:

  • 2D NMR : NOESY correlations distinguish spatial proximity of substituents.
  • X-ray diffraction : Confirms regiochemistry, as seen in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate .
  • Isotopic labeling : Deuterated analogs (e.g., 5-hydroxyindole-3-acetic acid-d2) aid in tracking metabolic pathways .

Q. What methodologies enable scalable synthesis for preclinical studies?

Industrial-scale production employs:

  • Continuous flow reactors : Improve yield (e.g., 85% conversion in <2 hours) and reduce side reactions.
  • Catalytic optimization : Lewis acids (e.g., ZnCl2) enhance acylation efficiency .
  • Green chemistry : Solvent-free mechanochemical synthesis reduces waste .

Properties

IUPAC Name

methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-10(7-13(15)17-3)11-6-9(16-2)4-5-12(11)14-8/h4-6,14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUNCKSXPPDNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226782
Record name Methyl 5-methoxy-2-methyl-1H-indole-3-acetate
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Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7588-36-5
Record name 5-Methoxy-2-methylindole-3-acetic acid methyl ester
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Record name Methyl 5-methoxy-2-methyl-1H-indole-3-acetate
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Record name Methyl 5-methoxy-2-methyl-1H-indole-3-acetate
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Record name Methyl 5-methoxy-2-methyl-1H-indole-3-acetate
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Synthesis routes and methods

Procedure details

A suspension of 4-methoxyphenyl hydrazine hydrochloride (50 g, 0.286M) and methyl 4-oxo-pentanoate (40 mL, 0.315M) in HOAc (500 mL) was stirred for 16 h at reflux. The solvent was removed under vacuum, and the brown residue was partitioned between EtOAc and saturated NaHCO3 solution. The organic layer was washed with H2O and brine, and was then dried (MgSO4) and filtered. Following removal of the solvent, the crude product was purified by flash chromatography (1:20 EtOAc/toluene), to give 48 g of the title compound as a pale brown syrup.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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